3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Bioactivity Studies : A study by Unluer et al. (2016) discussed the synthesis of Mannich bases with a piperidine moiety and their subsequent reaction with 2-mercaptoethanol to form 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides. They evaluated the cytotoxicity and carbonic anhydrase inhibitory activities of these new compounds, noting that one derivative showed effective cytotoxicity, although with weak tumor specificity. This indicates a potential area for further research in cancer treatment applications (Unluer et al., 2016).
Conformational Analysis : Casy and Coates (1974) conducted a study on the conformational analysis of ethyl 3α-phenyltropane-3β-carboxylate hydrochloride, a tropane analogue of pethidine, using 1H NMR spectroscopy. This research aids in understanding the structural properties of compounds related to 3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride and their potential applications (Casy & Coates, 1974).
Enantiomeric Resolution and Simulation Studies : Ali et al. (2016) presented enantiomeric resolution and simulation studies of four enantiomers of a compound structurally similar to this compound. Their findings, which include insights into hydrogen bonding and π–π interactions as major forces for chiral resolution, are crucial for understanding the chiral properties of related compounds (Ali et al., 2016).
Anti-Acetylcholinesterase Activity : A study by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed significant anti-acetylcholinesterase activity. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Quantification of Reactive Oxygen Species : Dikalov et al. (1997) studied the reactions of hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine hydrochloride with peroxynitrite, superoxide, and peroxyl radicals. Their research highlights the compound's potential as a spin trap in chemical and biological systems for quantifying peroxynitrite and superoxide radical formation (Dikalov et al., 1997).
Cytotoxic and Anticancer Agents : Dimmock et al. (1998) synthesized a series of compounds including 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and explored their cytotoxicity toward various cancer cells. This research suggests the potential use of similar compounds in cancer therapy (Dimmock et al., 1998).
Antimicrobial Activities : A study by Ovonramwen et al. (2019) on the synthesis, characterization, and screening of a compound similar to this compound for microbial activities revealed moderate antimicrobial activities against various pathogens (Ovonramwen et al., 2019).
Properties
IUPAC Name |
3-[2-(2-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-5-1-2-6-13(12)18-9-7-11-4-3-8-14-10-11;/h1-2,5-6,11,14H,3-4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSHRIBMGGQQCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC=C2[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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